D-Glucosaminic acid

Catalog No.
S583110
CAS No.
3646-68-2
M.F
C6H13NO6
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucosaminic acid

CAS Number

3646-68-2

Product Name

D-Glucosaminic acid

IUPAC Name

2-amino-3,4,5,6-tetrahydroxyhexanoic acid

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)

InChI Key

UFYKDFXCZBTLOO-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Synonyms

2-amino-2-deoxy-D-gluconic acid, 2-amino-2-deoxygluconic acid, D-glucosaminic acid, glucosaminic acid, glucosaminic acid, (D)-isomer

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O

Bacterial Metabolism Studies

2-Amino-2-deoxy-D-gluconic acid has been identified as a metabolite produced by certain bacteria, including Medicago sativa (alfalfa) and Phaseolus vulgaris (common bean) Source: National Institutes of Health, PubChem, [2-Amino-2-deoxy-D-gluconic acid: )]. Studying its presence and production by specific bacterial strains can contribute to understanding their metabolic pathways and potential roles in plant-microbe interactions.

Glycoscience Research

2-Amino-2-deoxy-D-gluconic acid shares structural similarities with D-gluconic acid, a common sugar derivative. This similarity makes it a valuable tool in glycoscience research, which explores the structure, function, and synthesis of carbohydrates. Scientists can utilize 2-amino-2-deoxy-D-gluconic acid as a model compound or building block for studying various carbohydrate-related processes Source: Human Metabolome Database, HMDB, [Showing metabocard for 2-Amino-2-deoxy-D-gluconic acid (HMDB0250755): ].

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar derived from D-glucosamine through oxidation processes. It has the molecular formula C₆H₁₃NO₆ and plays a significant role in various biological systems. This compound is a component of bacterial lipopolysaccharides and is recognized for its potential applications in food, agriculture, and medicine .

D-Glucosaminic acid plays a crucial role in bacterial cell wall synthesis. It forms the building block of peptidoglycan, a mesh-like structure that provides rigidity and protection to the bacterial cell. The amino groups of D-glucosaminic acid can form peptide bonds with other amino acids, creating a cross-linked network that strengthens the cell wall [].

D-Glucosaminic acid can undergo several chemical transformations. One notable reaction is its conversion to 2-keto-3-deoxy-D-gluconic acid through the action of D-glucosaminic acid dehydrase, which catalyzes the removal of ammonia in this process . Additionally, D-glucosaminic acid can participate in redox reactions, particularly in the presence of catalysts like palladium-bismuth, which facilitate its synthesis from D-glucosamine using molecular oxygen .

D-Glucosaminic acid exhibits various biological activities. It has been studied for its potential effects on blood sugar levels, particularly through its chromium(III) complexes, which have shown efficacy in lowering blood sugar in type-2 diabetes models . Furthermore, it is involved in the synthesis of glycosaminoglycans and glycoproteins, contributing to cellular signaling and structural integrity within tissues.

Several methods have been developed for the synthesis of D-glucosaminic acid:

  • Catalytic Oxidation: Utilizing palladium-bismuth catalysts on active charcoal to oxidize D-glucosamine with molecular oxygen under mild conditions. This method is efficient and environmentally friendly, yielding high selectivity and shorter reaction times .
  • Sodium Chlorite Oxidation: In slightly acidic media, sodium chlorite has been demonstrated to effectively oxidize D-glucosamine to D-glucosaminic acid .
  • Electrocatalytical Oxidation: This method employs electrochemical techniques to facilitate the oxidation process, offering an alternative approach to traditional catalytic methods .

D-Glucosaminic acid finds diverse applications across various fields:

  • Food Industry: It is utilized as a sweetener and condiment due to its flavor-enhancing properties.
  • Pharmaceuticals: Its chromium complexes are being explored for their potential in managing diabetes and improving metabolic health.
  • Agriculture: The compound may play a role in plant growth regulation and soil health enhancement.

Research on interaction studies involving D-glucosaminic acid has primarily focused on its complexes with metals such as chromium. These studies have indicated that chromium(III) complexes of D-glucosaminic acid can effectively lower blood glucose levels in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

D-Glucosaminic acid shares structural similarities with other amino sugars and derivatives. Below is a comparison with several related compounds:

CompoundStructureUnique Features
D-GlucosamineC₆H₁₃NO₅Precursor to D-glucosaminic acid; involved in chitin synthesis.
N-Acetyl-D-glucosamineC₈H₁₅NO₅Acetylated form; important in chitin and glycosaminoglycan synthesis.
D-MannosamineC₆H₁₃NO₅Structural isomer; involved in mannose metabolism.
N-Acetyl-D-mannosamineC₈H₁₅NO₆Acetylated form; plays a role in glycoprotein synthesis.

D-Glucosaminic acid is unique due to its specific oxidation state and biological activities that differentiate it from these similar compounds. Its role in metabolic processes and potential therapeutic applications highlight its significance within biochemical research and industrial applications.

The discovery and characterization of D-glucosaminic acid traces back to early investigations into carbohydrate metabolism in microorganisms. Historical studies conducted in 1960 revealed that D-glucosaminic acid was identified as an oxidized product of D-glucosamine formed by Pseudomonas fluorescens. These pioneering investigations demonstrated that many strains of oxidative bacteria, particularly those belonging to Pseudomonas, Acetobacter, and Gluconobacter genera, possessed the capability to oxidize glucosamine to glucosaminic acid. The formation of glucosaminic acid was recognized among a large number of bacterial strains through paper chromatography techniques, establishing the foundation for understanding this compound's biological significance.

The early research by Takahashi and Kayamori specifically demonstrated that Acetobacter melanogenum Beijerinck could oxidize glucosamine to glucosaminic acid with theoretical consumption of oxygen, similar to the process observed in Pseudomonas fluorescens liquefaciens. These fundamental discoveries established the biochemical basis for understanding D-glucosaminic acid as a natural metabolite and highlighted its importance in bacterial carbohydrate metabolism. The historical context reveals that this compound has been of scientific interest for over six decades, with continuous advancement in understanding its properties and applications.

Significance in Carbohydrate Chemistry

D-Glucosaminic acid holds a prominent position in carbohydrate chemistry as a representative member of the aldonic acid family. As defined by biochemical classification systems, D-glucosaminic acid is characterized as hexanoic acid with four hydroxy groups at C-3, C-4, C-5, and C-6, and an amino group at C-2. This structural arrangement places it within the broader category of sugar acids, which are obtained by oxidizing the aldehyde group of aldoses to form carboxylic acid groups. The significance of D-glucosaminic acid extends beyond its structural characteristics to encompass its role as a key intermediate in various biochemical pathways.

The compound's importance in carbohydrate chemistry is further emphasized by its classification as both a gluconic acid derivative and a carbohydrate phosphate when phosphorylated. This dual classification reflects the compound's versatility in biological systems and its potential for diverse chemical modifications. The presence of both amino and carboxylic acid functionalities makes D-glucosaminic acid particularly valuable for studying structure-activity relationships in carbohydrate-protein interactions and for developing novel biomaterials with specific properties.

Taxonomic Classification as a Gluconic Acid Derivative

The taxonomic classification of D-glucosaminic acid positions it as a specialized member of the gluconic acid family, specifically as 2-amino-2-deoxy-D-gluconic acid. This classification reflects the structural relationship between D-glucosaminic acid and D-gluconic acid, where the hydroxyl group at the C-2 position is replaced by an amino group. The systematic nomenclature follows established conventions for aldonic acids, where the suffix "-ose" in the parent sugar name is replaced with "-onic acid".

Within the broader context of carbohydrate classification, D-glucosaminic acid belongs to the class of organic compounds known as D-alpha-amino acids. This classification system recognizes the compound's D-configuration at the alpha carbon and acknowledges its amino acid characteristics. The compound is functionally related to D-gluconic acid and serves as a conjugate acid of D-glucosaminate. The taxonomic positioning of D-glucosaminic acid reflects its unique chemical structure and biological properties, distinguishing it from other members of the aldonic acid family while maintaining clear relationships to established carbohydrate categories.

Overview of Current Research Landscape

The contemporary research landscape surrounding D-glucosaminic acid encompasses diverse areas ranging from fundamental biochemistry to applied biotechnology. Recent investigations have focused on optimizing microbial production systems, with particular attention to bacterial strains capable of efficient bioconversion. Studies have demonstrated that Pseudomonas putida GNA5 can produce 51.5 g/L of D-glucosaminic acid from 60 g/L D-glucosamine-HCl with a molar yield of 95.4% after 72 hours of oxidative fermentation. This high efficiency production system represents a significant advancement in biotechnological applications.

Current research efforts have also expanded into enzymatic characterization and purification studies. Recent work has identified and characterized glucosamine oxidase from Aspergillus terreus NUK-1204, demonstrating the enzyme's potential for D-glucosaminic acid production. The purified enzyme exhibits high substrate specificity with optimal activity at pH 10.5 and 30°C, representing a novel approach to enzymatic production. Additionally, innovative research has explored the catalytic conversion of chitosan to glucosaminic acid through tandem hydrolysis and oxidation reactions, achieving overall yields of 36% through optimized two-step processes. These developments highlight the growing interest in sustainable and efficient production methods for D-glucosaminic acid and its potential applications in various industrial sectors.

Molecular Structure and Stereochemistry

D-Glucosaminic acid represents a significant amino sugar acid derivative characterized by a six-carbon chain structure with distinctive functional group arrangements [1] [2]. The compound exhibits the systematic name 2-amino-2-deoxy-D-gluconic acid, reflecting its structural origin from D-gluconic acid through amino group substitution at the C-2 position [3] [6]. The molecular architecture consists of a carboxylic acid terminus, an amino group at the second carbon, and four hydroxyl groups positioned at carbons 3, 4, 5, and 6, maintaining the stereochemical configuration characteristic of the D-series sugars [1] [8].

The stereochemical configuration follows the D-glucose pattern, with the amino group replacing the hydroxyl group at C-2 while preserving the absolute configuration at all other chiral centers [5] [9]. This structural arrangement results in four asymmetric carbon centers (C-2, C-3, C-4, and C-5), contributing to the compound's optical activity and specific three-dimensional conformation [8] [16]. The InChI representation demonstrates the precise stereochemical arrangement: InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 [3] [5].

Chemical Formula (C₆H₁₃NO₆) and Molecular Weight Analysis

The molecular formula C₆H₁₃NO₆ encompasses six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, yielding a molecular weight of 195.17 grams per mole [2] [3] [25]. This composition reflects the presence of one amino group, one carboxylic acid group, and four hydroxyl groups within the hexose-derived framework [1] [6]. The molecular weight calculation accounts for the substitution of a hydroxyl group with an amino group compared to the parent gluconic acid structure, resulting in a net decrease of one oxygen atom and increase of one nitrogen atom [28].

The empirical formula distribution indicates a carbon-to-nitrogen ratio of 6:1 and a hydrogen-to-oxygen ratio of approximately 2.2:1, consistent with the polyhydroxylated amino acid structure [3] [25]. The molecular weight places D-glucosaminic acid within the range typical of amino sugar derivatives, facilitating its identification through mass spectrometric analysis and other analytical techniques [1] [21].

Stereoisomeric Configuration and Optical Activity

D-Glucosaminic acid exhibits significant optical activity due to its multiple chiral centers and specific stereochemical configuration [3] [11]. The compound demonstrates a specific optical rotation of [α]₂₀/D -14.0 to -15.0° when measured at a concentration of 2.5% in 1 molar hydrochloric acid [3] [11] [12]. This negative rotation indicates levorotatory behavior, characteristic of the D-configuration amino sugar acids [14].

The stereoisomeric configuration corresponds to the (2R,3R,4S,5R) absolute configuration, maintaining consistency with the D-glucose stereochemical pattern while accommodating the amino group substitution at C-2 [5] [9]. The presence of four asymmetric centers theoretically allows for sixteen possible stereoisomers, but the D-glucosaminic acid represents the naturally occurring and synthetically relevant form [29]. The optical activity serves as a crucial identification parameter and reflects the compound's ability to interact stereospecifically with biological systems and chiral environments [14] [29].

Physical Properties and Stability Parameters

Melting Point and Thermal Behavior

D-Glucosaminic acid exhibits a melting point range of 235-245°C with decomposition, indicating thermal instability at elevated temperatures [10] [11] [12]. The decomposition behavior suggests that the compound undergoes chemical degradation rather than simple phase transition upon heating, consistent with the presence of multiple functional groups susceptible to thermal breakdown [6] [11]. The relatively high melting point reflects strong intermolecular hydrogen bonding networks formed by the amino group, carboxylic acid group, and multiple hydroxyl groups [11].

The thermal behavior demonstrates typical characteristics of amino sugar acids, where decomposition occurs due to deamination, decarboxylation, and dehydration reactions at elevated temperatures [10] [12]. The predicted boiling point of 633.2 ± 55.0°C represents a theoretical value that would not be achievable due to decomposition occurring at much lower temperatures [11] [12].

Solubility Profile in Various Solvents

The solubility characteristics of D-glucosaminic acid reflect its highly polar nature and zwitterionic behavior in aqueous solutions [2] [11]. Water solubility is limited under ambient conditions, requiring heating and sonication to achieve complete dissolution [6] [11]. Enhanced solubility occurs in acidic conditions, with 0.5 molar hydrochloric acid supporting concentrations up to 50 mg/mL, producing clear, colorless to faintly yellow solutions [3].

SolventSolubilityComments
WaterSlightly soluble (heated and sonicated)Requires heating and sonication for dissolution
0.5 M HCl50 mg/mL (clear, colorless to faintly yellow)Good solubility in acidic conditions
Organic solventsLimited solubilityGenerally poor solubility in most organic solvents

The improved solubility in acidic media results from protonation of the amino group, reducing zwitterionic character and enhancing solvation [15]. Organic solvent solubility remains limited due to the compound's highly hydrophilic nature and extensive hydrogen bonding capacity [11] [13].

Crystalline Structure Characteristics

D-Glucosaminic acid crystallizes as a white to off-white powder with characteristic crystalline structure properties [3] [11] [26]. The crystalline form exhibits a density of 1.618 g/cm³ at -5°C, indicating a relatively compact molecular packing arrangement [6] [11]. The crystalline structure likely involves extensive hydrogen bonding networks between adjacent molecules, facilitated by the amino group, carboxylic acid group, and multiple hydroxyl groups [20].

The physical form remains stable under appropriate storage conditions (2-8°C), maintaining crystalline integrity and chemical composition [3] [10]. The white to off-white coloration indicates minimal impurities and good purity levels in commercial preparations [11] [26]. The crystalline characteristics contribute to the compound's handling properties and analytical identification through techniques such as powder X-ray diffraction [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for D-glucosaminic acid through both proton and carbon-13 analyses [16] [17]. The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon signals corresponding to the hexose backbone and carboxylic acid group [16]. Carbon-1 (CH₂OH) appears at 65.451 ppm, carbon-2 (CHNH₂) at 73.432 ppm, carbon-3 (CHOH) at 61.053 ppm, carbon-4 (CHOH) at 75.423 ppm, carbon-5 (CHOH) at 69.998 ppm, and carbon-6 (COOH) at 175.602 ppm [16].

Carbon PositionChemical Shift (ppm)Assignment
C165.451CH₂OH (primary alcohol)
C273.432CHNH₂ (amino carbon)
C361.053CHOH (secondary alcohol)
C475.423CHOH (secondary alcohol)
C569.998CHOH (secondary alcohol)
C6175.602COOH (carboxyl carbon)

The ¹H Nuclear Magnetic Resonance spectrum displays characteristic signals for the hydroxyl protons, amino protons, and carbon-bound hydrogen atoms [16] [18]. The chemical shift patterns reflect the electronic environment modifications induced by the amino group substitution and the extensive hydrogen bonding network present in solution [16] [18].

Infrared Spectroscopy Profile

Infrared spectroscopy analysis of D-glucosaminic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [20] [23]. The spectrum exhibits broad absorption in the 3200-3600 cm⁻¹ region attributed to hydroxyl group stretching vibrations and amino group stretching modes [20]. The carboxylic acid carbonyl stretch appears in the 1600-1700 cm⁻¹ region, with specific positioning dependent upon hydrogen bonding interactions [20] [23].

Additional characteristic bands include carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, carbon-oxygen stretching modes in the 1000-1200 cm⁻¹ range, and various bending and deformation modes throughout the fingerprint region [20] [23]. The infrared spectroscopy profile serves as a valuable tool for compound identification and purity assessment, particularly when compared to reference spectra of related amino sugar acids [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of D-glucosaminic acid provides detailed fragmentation information useful for structural confirmation and analytical identification [1] [21]. The molecular ion peak appears at m/z 194.3 [M+H]⁺ under positive ionization conditions, confirming the molecular weight [1]. Major fragmentation pathways include loss of formic acid (HCOOH) producing an ion at m/z 147, and loss of the amino acetic acid portion (NH₂CH₂COOH) yielding fragments at m/z 132 [1].

m/zRelative Intensity (%)Ion Assignment
194.3999[M+H]⁺
147.0100Loss of HCOOH
132.0100Loss of NH₂CH₂COOH
103.047Loss of multiple groups
85.9382C₄H₉NO⁺
74.2999[M-H₂O-HCOOH]⁺
74.0100C₃H₆O₂⁺
60.040C₂H₄NO⁺
59.026C₂H₅NO⁺

The fragmentation pattern reflects the compound's tendency to undergo deamination, decarboxylation, and dehydration reactions under mass spectrometric conditions [21]. These fragmentation pathways provide diagnostic information for compound identification and structural elucidation in complex mixtures [1] [21].

Structural Relationship to Other Amino Sugar Acids

D-Glucosaminic acid belongs to the broader family of amino sugar acids, sharing structural similarities with various related compounds while maintaining distinct characteristics [22] [27]. The compound represents the oxidized form of D-glucosamine, where the anomeric carbon has been converted from an aldehyde or hemiacetal to a carboxylic acid group [1] [22]. This relationship places D-glucosaminic acid within the aldonic acid subfamily of sugar derivatives [6] [28].

The structural relationship to D-gluconic acid is particularly significant, as D-glucosaminic acid can be viewed as the 2-amino-2-deoxy derivative of gluconic acid [1] [28]. This relationship demonstrates the systematic modifications possible within carbohydrate chemistry, where hydroxyl groups can be replaced with amino groups while maintaining the overall carbon skeleton and stereochemistry [22] [27]. Other related amino sugar acids include galactosaminic acid and mannosaminic acid, which share the same functional group arrangement but differ in stereochemical configuration at specific carbon centers [22].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-5.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

195.07428713 g/mol

Monoisotopic Mass

195.07428713 g/mol

Heavy Atom Count

13

Appearance

White to Off-White Solid

Melting Point

235-245°C

Other CAS

6165-14-6
3646-68-2

General Manufacturing Information

D-Gluconic acid, 2-amino-2-deoxy-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types